molecular formula C22H18F3NO5S B2456299 4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate CAS No. 343373-85-3

4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate

Cat. No. B2456299
CAS RN: 343373-85-3
M. Wt: 465.44
InChI Key: HNGSVQQTSNCXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate, also known as MPTAA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the class of sulfonylurea compounds and has been found to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound can be used in the synthesis of five- and six-membered ring systems containing one or two heteroatoms . It has also been used as a starting material for the synthesis of fused heterocycles, cyclopropane, cyclopentene, and cyclohexanone derivatives .

Synthesis of γ - and δ -Ketosulfones

The compound has been used for the synthesis of γ - and δ -ketosulfones . These are important intermediates in various organic transformations.

Synthesis of 1,4-Diketones, Amides, Ethers, and Substituted Benzene Derivatives

Due to its high synthetic importance, this compound has been used for the synthesis of 1,4-diketones, amides, ethers, and substituted benzene derivatives .

Electrophilic Reactions

This compound is a reactive intermediate in electrophilic reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions .

Diels–Alder Condensation with Aldehydes and Desulfonylation

It is involved in other types of reaction such as Diels–Alder condensation with aldehydes and desulfonylation .

Synthesis of Acetylenes, Allenes, Chalcones

This compound can be used as starting materials for Michael and Knoevenagel reactions and in the synthesis of acetylenes, allenes, chalcones .

Synthesis of Vinyl Sulfones and Polyfunctionalized 4 H -Pyran

It has been used in the synthesis of vinyl sulfones and polyfunctionalized 4 H -pyrans .

Synthesis of Optically Active β-Hydroxysulfones

β-Ketosulfones can be converted into optically active β-hydroxysulfones .

properties

IUPAC Name

(4-methoxyphenyl) 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3NO5S/c1-30-18-10-12-19(13-11-18)31-21(27)15-26(32(28,29)20-8-3-2-4-9-20)17-7-5-6-16(14-17)22(23,24)25/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGSVQQTSNCXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate

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